REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH2:10])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CC([O-])(C)C.[Na+].[Cl:17][C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][N:19]=1.[NH4+].[Cl-]>CC(O)(C)C.O>[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:20]2[CH:21]=[CH:22][N:23]=[C:18]([Cl:17])[N:19]=2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)N
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 90 min. at 20° C.
|
Duration
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90 min
|
Type
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DISSOLUTION
|
Details
|
accompanied by the dissolution of the white precipitate and appearance of an orange color
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (300 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography of the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture (96:4 CH2Cl2:MeOH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC1=NC(=NC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |